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molecular formula C15H14O3 B1616358 4-Benzyloxyphenyl acetate CAS No. 6311-66-6

4-Benzyloxyphenyl acetate

Cat. No. B1616358
M. Wt: 242.27 g/mol
InChI Key: YNUDXDBNKZSVPT-UHFFFAOYSA-N
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Patent
US07534547B2

Procedure details

To 35.0 g (175.0 mmol) of 4-(benzyloxy)phenol were added 100 ml of dried tetrahydrofuran and 17.7 g (175.2 mmol) of triethylamine, and the mixture was homogeneously dissolved. Next, 13.75 g (175.2 mmol) of acetyl chloride was added to the resultant mixture with cooling with ice. The reaction was conducted at a room temperature for 24 hours. The reaction mixture was poured into 500 ml of an iced water and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from a mixed solvent of hexane/toluene to give 40.3 g (166.5 mmol) of benzyl-(4-acetoxyphenyl)ether.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:16]1CC[CH2:18][CH2:17]1.C(N(CC)CC)C.C(Cl)(=O)C>O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][C:17](=[O:16])[CH3:18])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
17.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
13.75 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the mixture was homogeneously dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
CUSTOM
Type
CUSTOM
Details
a solid was formed
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent of hexane/toluene

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 166.5 mmol
AMOUNT: MASS 40.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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